molecular formula C11H17N3O2S B6644686 [4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol

[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol

Cat. No.: B6644686
M. Wt: 255.34 g/mol
InChI Key: WLRLTQRFOMMCQE-UHFFFAOYSA-N
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Description

[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol is a complex organic compound featuring a morpholine ring substituted with a thiadiazole and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the thiadiazole ring, followed by the introduction of the cyclopropyl group and subsequent functionalization to attach the morpholine ring. The final step involves the hydroxylation to introduce the methanol group. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the morpholine ring.

Scientific Research Applications

Chemistry

In chemistry, [4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of thiadiazole-containing molecules with biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique structural features make it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of [4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions or enzyme active sites, while the morpholine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol apart from similar compounds is its unique combination of a thiadiazole ring, a cyclopropyl group, and a morpholine ring. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-7-4-14(5-9(6-15)16-7)11-12-10(13-17-11)8-2-3-8/h7-9,15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRLTQRFOMMCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)CO)C2=NC(=NS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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